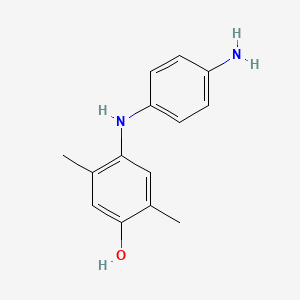
4-(4-Aminoanilino)-2,5-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Aminoanilino)-2,5-dimethylphenol is an organic compound with the molecular formula C14H16N2O This compound is characterized by the presence of an amino group attached to an aniline ring, which is further connected to a dimethylphenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminoanilino)-2,5-dimethylphenol can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with 2,5-dimethylphenol under reducing conditions. The reduction of the nitro group to an amino group can be carried out using hydrogen gas in the presence of a palladium catalyst. Another method involves the direct amination of 2,5-dimethylphenol with 4-aminobenzene under acidic conditions.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalyst, solvent, and temperature are critical factors in the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Aminoanilino)-2,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
4-(4-Aminoanilino)-2,5-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 4-(4-Aminoanilino)-2,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the activity of the compound. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminophenol: Similar structure but lacks the dimethyl groups.
4-Nitroaniline: Contains a nitro group instead of an amino group.
2,5-Dimethylphenol: Lacks the aminoanilino moiety.
Uniqueness
4-(4-Aminoanilino)-2,5-dimethylphenol is unique due to the presence of both amino and dimethylphenol groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
57524-22-8 |
|---|---|
Formule moléculaire |
C14H16N2O |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
4-(4-aminoanilino)-2,5-dimethylphenol |
InChI |
InChI=1S/C14H16N2O/c1-9-8-14(17)10(2)7-13(9)16-12-5-3-11(15)4-6-12/h3-8,16-17H,15H2,1-2H3 |
Clé InChI |
OKZWWMRKAQOBGW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1O)C)NC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenoxyethyl 2-[2-(methylsulfanyl)ethyl]-3-oxobutanoate](/img/structure/B14620156.png)
![Carbamic chloride, methyl[3-(pentyloxy)phenyl]-](/img/structure/B14620158.png)
![4-[2-(Dimethylamino)ethyl]-4-methyl-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14620166.png)
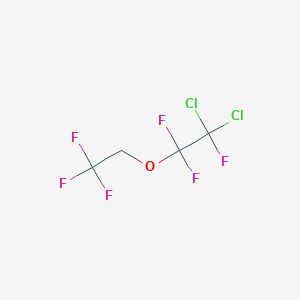
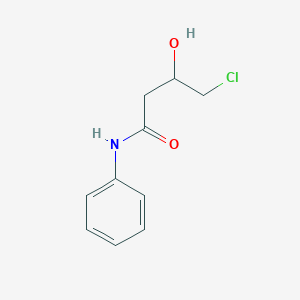
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N'-phenylurea](/img/structure/B14620180.png)
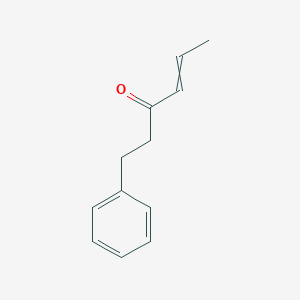
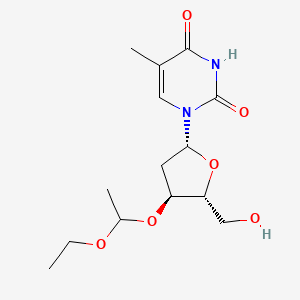
![N,N'-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14620193.png)

![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14620201.png)
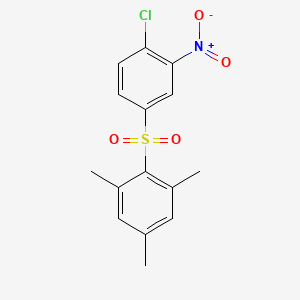
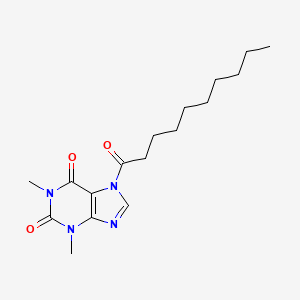
![1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene](/img/structure/B14620218.png)
